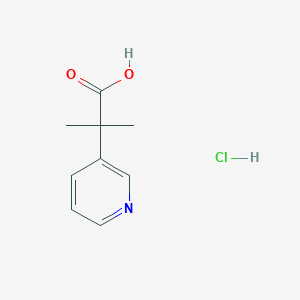
2-Methyl-5-(trifluoromethoxy)benzyl alcohol
Descripción general
Descripción
“2-Methyl-5-(trifluoromethoxy)benzyl alcohol” is a chemical compound . It is a member of (trifluoromethyl)benzenes . The CAS Number of this compound is 1261478-61-8 .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H7F3O . The molecular weight is 176.14 . The structure of this compound can be represented as a 2D Mol file or a computed 3D SD file .
Physical And Chemical Properties Analysis
“this compound” is a colorless to light yellow liquid . The boiling point is 70 °C/3 mmHg . The density is 1.326 g/mL at 25 °C . The refractive index is 1.47 .
Aplicaciones Científicas De Investigación
Benzyl Ether Synthesis
2-Methyl-5-(trifluoromethoxy)benzyl alcohol is implicated in the synthesis of benzyl ethers, a fundamental transformation in organic synthesis. A bench-stable pyridinium salt, 2-benzyloxy-1-methylpyridinium triflate, has been demonstrated to convert alcohols into benzyl ethers upon warming, showing good to excellent yields across a range of alcohols (Poon & Dudley, 2006). This process underscores the utility of trifluoromethoxy-substituted benzyl alcohols in organic synthesis, offering a straightforward method for ether formation.
O-Benzylating Reagent Development
The development of novel O-benzylating reagents is another significant application area. The compound 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT), derived from the formal trimerization of benzyl imidate units, serves as an acid-catalyzed O-benzylating agent. This reagent facilitates the benzyl ether formation of various functionalized alcohols in good yields, highlighting the versatility of trifluoromethoxy benzyl alcohols in synthesis (Yamada, Fujita, & Kunishima, 2012).
Nucleophilic Trifluoromethoxylation
A significant application in the field of organofluorine chemistry is the nucleophilic trifluoromethoxylation of substrates to form trifluoromethyl ethers. An isolable pyridinium trifluoromethoxide salt has been prepared for this purpose, proving effective in SN2 reactions and representing a novel methodology for introducing trifluoromethoxy groups into organic molecules (Duran-Camacho et al., 2021).
Safety and Hazards
“2-Methyl-5-(trifluoromethoxy)benzyl alcohol” is classified as a hazardous chemical. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools. In case of fire, dry sand, powder fire extinguisher, or alcohol-resistant foam should be used for extinguishing .
Propiedades
IUPAC Name |
[2-methyl-5-(trifluoromethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-6-2-3-8(4-7(6)5-13)14-9(10,11)12/h2-4,13H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZSWVZPENQEME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Oxaspiro[2.5]octan-1-ylmethanol](/img/structure/B1433127.png)
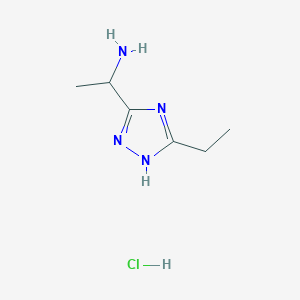
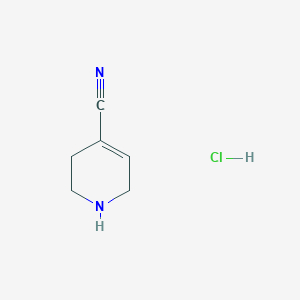
![3-Methoxy-2-methylspiro[3.3]heptan-1-one](/img/structure/B1433136.png)
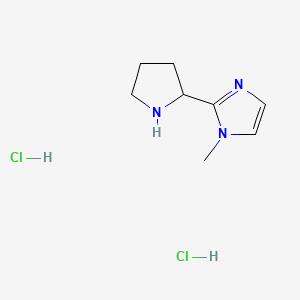
![2-{[(4-Methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1433140.png)
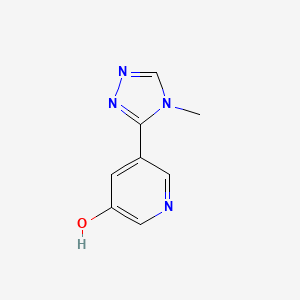
![10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-5,7,9(14)-trien-11-one](/img/structure/B1433143.png)
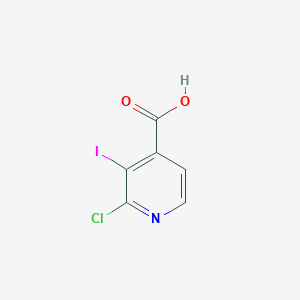

![4-[4-(Trifluoromethyl)phenyl]butan-1-amine hydrochloride](/img/structure/B1433147.png)
![[1-(2,6-Difluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B1433148.png)
